2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Overview
Description
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile, also known as MCPC, is a heterocyclic compound that has gained significant attention in the scientific community due to its various pharmacological properties. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results or Outcomes : The outcomes would also depend on the specific reactions being carried out. The compound is available for purchase from several suppliers, indicating that it is successfully synthesized and used in research .
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Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile” have been evaluated for their cytotoxic activities against cancer cell lines .
- Methods of Application : The compounds were likely tested using standard cell culture techniques, although the specific methods were not detailed in the source .
- Results or Outcomes : The source did not provide specific outcomes for “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile”, but it suggests that similar compounds have potential as anticancer agents .
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Scientific Field : Materials Science
- Application Summary : Derivatives of “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile” have been studied for their corrosion inhibition properties .
- Methods of Application : The compounds were tested using potentiodynamic polarization studies .
- Results or Outcomes : The tested compounds were found to act as mixed type inhibitors. The adsorption of the compounds on the mild steel surface obeys the Langmuir adsorption isotherm and involves both physisorption and chemisorption modes .
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Scientific Field : Synthetic Chemistry
- Application Summary : This compound is often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes would also depend on the specific reactions being carried out .
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Scientific Field : Drug Discovery
- Application Summary : Compounds similar to “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile” have been evaluated for their potential as drug candidates .
- Methods of Application : The compounds were likely tested using standard drug screening techniques .
- Results or Outcomes : The source did not provide specific outcomes for “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile”, but it suggests that similar compounds have potential as drug candidates .
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Scientific Field : Corrosion Inhibition
- Application Summary : Derivatives of “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile” have been studied for their potential as corrosion inhibitors .
- Methods of Application : The compounds were tested using potentiodynamic polarization studies .
- Results or Outcomes : The tested compounds were found to act as mixed type inhibitors .
-
Scientific Field : Synthetic Chemistry
- Application Summary : This compound is often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes would also depend on the specific reactions being carried out .
-
Scientific Field : Drug Discovery
- Application Summary : Compounds similar to “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile” have been evaluated for their potential as drug candidates .
- Methods of Application : The compounds were likely tested using standard drug screening techniques .
- Results or Outcomes : The source did not provide specific outcomes for “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile”, but it suggests that similar compounds have potential as drug candidates .
-
Scientific Field : Corrosion Inhibition
- Application Summary : Derivatives of “2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile” have been studied for their potential as corrosion inhibitors .
- Methods of Application : The compounds were tested using potentiodynamic polarization studies .
- Results or Outcomes : The tested compounds were found to act as mixed type inhibitors .
properties
IUPAC Name |
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-9-12(6-15)14-10(7-16-9)8-17-13-5-3-2-4-11(13)14/h2-5,7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGFGKGZLPGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC3=CC=CC=C3C2=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395739 | |
Record name | 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
CAS RN |
242474-54-0 | |
Record name | 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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